1-(Hydroxymethyl)cyclohexane-1-carbonitrile

Descripción general

Descripción

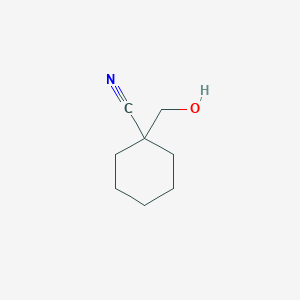

1-(Hydroxymethyl)cyclohexane-1-carbonitrile is an organic compound with the molecular formula C8H13NO It features a cyclohexane ring substituted with a hydroxymethyl group and a carbonitrile group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)cyclohexane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with formaldehyde and hydrogen cyanide. The reaction typically proceeds under basic conditions, using a catalyst such as sodium hydroxide. The resulting product is then purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of reactants to minimize waste and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Hydroxymethyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The carbonitrile group can be reduced to form an amine.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used under hydrogenation conditions.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Cyclohexane-1-carboxylic acid.

Reduction: 1-(Aminomethyl)cyclohexane.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-(Hydroxymethyl)cyclohexane-1-carbonitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions involving nitriles and alcohols.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 1-(Hydroxymethyl)cyclohexane-1-carbonitrile exerts its effects depends on the specific reaction or application. For example, in reduction reactions, the carbonitrile group undergoes hydrogenation to form an amine. The molecular targets and pathways involved vary based on the specific context of its use.

Comparación Con Compuestos Similares

Cyclohexane-1-carbonitrile: Lacks the hydroxymethyl group.

1-(Hydroxymethyl)cyclohexane: Lacks the carbonitrile group.

Cyclohexane-1-carboxylic acid: The carbonitrile group is replaced with a carboxylic acid group.

Uniqueness: 1-(Hydroxymethyl)cyclohexane-1-carbonitrile is unique due to the presence of both a hydroxymethyl group and a carbonitrile group on the cyclohexane ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.

Actividad Biológica

1-(Hydroxymethyl)cyclohexane-1-carbonitrile (CAS: 50654-43-8) is a compound of interest due to its unique structural features, including a hydroxymethyl group and a carbonitrile moiety. This combination allows for diverse chemical reactivity, which can translate into various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Formula: CHNO

Molecular Weight: 139.2 g/mol

IUPAC Name: this compound

Purity: 97% (as per supplier data)

The compound's structure is characterized by a cyclohexane ring substituted with a hydroxymethyl group and a nitrile functional group, which influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The mechanisms include:

- Enzyme Inhibition: The nitrile group may act as a potential inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Interaction: The compound may bind to specific receptors, influencing cellular signaling pathways.

- Cellular Uptake: The hydroxymethyl group enhances solubility, potentially facilitating better cellular uptake.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that modifications in the cyclohexane structure can lead to varying levels of cytotoxicity against cancer cell lines. For example:

| Compound | IC (µM) | Cell Line |

|---|---|---|

| This compound | Not yet determined | N/A |

| Related Compound A | 12.5 | HeLa |

| Related Compound B | 7.8 | MCF-7 |

These data indicate that while direct studies on this compound are scarce, related compounds show promising cytotoxic effects.

Case Studies

A notable study examined the effects of structurally related compounds on cancer cell lines, revealing that modifications in functional groups significantly impacted their potency. For instance, compounds with additional hydroxyl or carbonyl groups showed enhanced anticancer activity compared to their nitrile counterparts alone. This suggests that further exploration into the structure-activity relationship (SAR) of this compound could yield valuable insights into its potential applications in oncology.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of cyclohexanone with formaldehyde and hydrogen cyanide. This synthetic pathway not only provides the target compound but also allows for the generation of various derivatives that might exhibit enhanced biological activities.

Propiedades

IUPAC Name |

1-(hydroxymethyl)cyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c9-6-8(7-10)4-2-1-3-5-8/h10H,1-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFFQLYIFZDRRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CO)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.